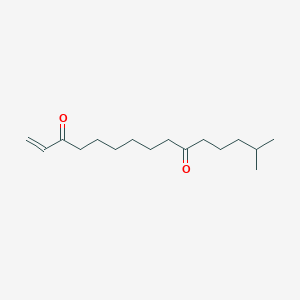

14-Methylpentadec-1-ene-3,10-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

14-methylpentadec-1-ene-3,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-4-15(17)11-7-5-6-8-12-16(18)13-9-10-14(2)3/h4,14H,1,5-13H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCXOHZVAWXTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)CCCCCCC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Considerations

Advanced Spectroscopic Characterization Methodologies for 14-Methylpentadec-1-ene-3,10-dione.

The structural confirmation of this compound is achieved through a combination of high-resolution mass spectrometry, comprehensive nuclear magnetic resonance spectroscopy, and vibrational spectroscopy. These methods, when used in concert, provide a detailed map of the atomic connectivity and spatial arrangement of the molecule.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy. For this compound, with a chemical formula of C₁₆H₂₈O₂, the expected exact mass can be calculated. This high-precision measurement allows for the confident differentiation from other compounds that may have the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₂₈O₂ |

| Monoisotopic Mass | 252.20893 u |

This table presents the theoretical high-resolution mass spectrometry data for the specified compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Through the analysis of various NMR experiments, the carbon framework, proton environments, and their connectivities can be established.

¹H NMR spectroscopy provides detailed information about the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (which reveal adjacent protons). For this compound, the spectrum would be expected to show distinct signals for the vinyl protons of the ene-one system, the protons adjacent to the two ketone functionalities, the methyl groups, and the various methylene (B1212753) groups along the aliphatic chain. The coupling constants between protons can also provide insights into the dihedral angles and, consequently, the stereochemistry of the molecule.

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms in a molecule and to identify the types of carbon environments present (e.g., carbonyl, alkene, aliphatic). np-mrd.org In the case of this compound, the ¹³C NMR spectrum would be expected to exhibit characteristic signals for the two carbonyl carbons of the dione (B5365651), the two olefinic carbons of the ene moiety, and the various aliphatic carbons of the backbone and methyl group. np-mrd.org The chemical shifts of these carbons are indicative of their local electronic environment.

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 190-220 |

| Alkene (C=C) | 100-150 |

| Aliphatic (CH, CH₂, CH₃) | 10-60 |

This table provides expected chemical shift ranges in ¹³C NMR for the key functional groups in this compound.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural picture by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the different fragments of the molecule and positioning the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are bonded. This is particularly valuable for determining the stereochemistry and conformational preferences of the molecule.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov For this compound, the IR and Raman spectra would be expected to show strong absorption bands corresponding to the C=O stretching of the two ketone groups and the C=C stretching of the alkene. The C-H stretching and bending vibrations of the aliphatic chain and methyl groups would also be present.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1700-1725 |

| C=C Stretch (Alkene) | 1600-1680 |

| C-H Stretch (sp²) | 3000-3100 |

| C-H Stretch (sp³) | 2850-3000 |

This table outlines the expected characteristic vibrational frequencies in IR and Raman spectroscopy for the functional groups within this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Analysis of Geometrical Isomerism at the Alkene Moiety

Without any synthetic or natural source of this compound, there are no studies on the geometrical isomerism of its α,β-unsaturated ketone system. The potential for E and Z isomers exists due to the carbon-carbon double bond, but their relative stability and methods of selective synthesis remain unknown.

Assignment of Absolute and Relative Stereochemistry at Chiral Centers

The structure of this compound contains a chiral center at the carbon atom bearing the methyl group (C-14). However, in the absence of any reported synthesis or isolation of this compound, there has been no assignment of its absolute or relative stereochemistry.

Chromatographic Techniques for Purity Assessment and Component Separation in Research Studies

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique for the separation and identification of organic compounds, no published research could be found that applies this method to this compound. General principles of GC-MS analysis of diketones and unsaturated ketones exist, but specific retention times, fragmentation patterns, or purification protocols for the target compound are not documented.

Synthetic Methodologies and Advanced Chemical Transformations of 14 Methylpentadec 1 Ene 3,10 Dione

Strategic Approaches for Carbon Skeleton Construction

The construction of the C16 branched carbon backbone of 14-methylpentadec-1-ene-3,10-dione is a primary challenge. A logical approach involves a retrosynthetic analysis, breaking down the molecule into smaller, readily available fragments that can be reassembled using known carbon-carbon bond-forming reactions. libretexts.org

Targeted Assembly of Methyl-Branched Long Aliphatic Chains

The assembly of the methyl-branched long aliphatic chain is a critical step. Modern synthetic methods offer several powerful strategies for achieving this with high control over stereochemistry. One such approach involves the stereoselective alkylation of C(sp³)–H bonds. For instance, nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles using olefins has been shown to be highly effective in constructing chiral C(sp³)–C(sp³) bonds. springernature.com This methodology, which demonstrates high enantioselectivity and functional group tolerance, could be adapted to introduce the methyl group at the C-14 position with a high degree of stereocontrol. springernature.com

Another powerful technique is the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)-H bonds. This has been successfully applied to the stereoselective synthesis of β-alkylated α-amino acids and demonstrates the potential for site-selective alkylation in complex aliphatic chains. nih.gov Such methods could be employed to introduce the methyl group onto a long-chain precursor.

| Strategy | Description | Key Features | Potential Application |

| Nickel-Catalyzed C(sp³)–H Alkylation | Utilizes a nickel catalyst and a chiral ligand to achieve enantioselective alkylation of a C-H bond with an olefin. springernature.com | High enantioselectivity (up to 99% e.e.), broad substrate scope, and functional group tolerance. springernature.com | Stereoselective introduction of the methyl group at C-14. |

| Palladium-Catalyzed Methylene C-H Alkylation | Employs a palladium catalyst to functionalize unactivated methylene C-H bonds with alkyl halides. nih.gov | Enables site-selective alkylation within an aliphatic chain. | Introduction of the methyl group at a specific position on a long-chain intermediate. |

| Multi-Carbon Homologation | Transition metal-catalyzed cleavage of an Ar-C(O) bond followed by cross-coupling with alkenols to build long-chain ketones. researchgate.net | Provides a method for extending carbon chains by multiple carbons in a single step. researchgate.net | Stepwise construction of the 15-carbon backbone. |

Regioselective Introduction of the Terminal Alkene Functionality

The terminal alkene at the C-1 position is a key structural feature. Its introduction requires a regioselective approach to avoid the formation of internal alkene isomers. The Wittig reaction or related olefination reactions are classic and reliable methods for converting a ketone or aldehyde into an alkene. youtube.com By starting with a precursor having a carbonyl group at C-1, the terminal alkene can be readily installed.

Alternatively, methods involving the manipulation of terminal alkynes can be employed. Chain elongation via the alkylation of a terminal alkyne, followed by partial reduction, can yield a terminal alkene. youtube.comyoutube.com This approach offers the advantage of building the carbon skeleton and setting up the terminal alkene in a controlled manner. Furthermore, the regioselective allylgallation of terminal alkynes offers a direct route to 1,4-dienes, which could be further manipulated to achieve the desired structure. rsc.org In the context of polyketide biosynthesis, specific enzymes are known to catalyze the formation of terminal alkenes, highlighting the potential for biocatalytic approaches. researchgate.net

Stereoselective Alkylation and Chain Elongation Strategies

Building the long carbon chain often involves iterative alkylation and chain elongation steps. The use of enolates derived from ketones or esters is a fundamental strategy for carbon-carbon bond formation. youtube.com To achieve stereoselectivity in these reactions, chiral auxiliaries or catalysts can be employed. Asymmetric synthesis strategies, influenced by the steric and electronic environment around a reaction center, can significantly impact the stereochemical outcome. numberanalytics.com

For instance, a retrosynthetic approach might involve disconnecting the molecule next to one of the carbonyl groups, suggesting an aldol-type reaction between an enolate and an aldehyde or ketone. youtube.com By carefully choosing the reagents and reaction conditions, including the use of specific bases like lithium diisopropylamide (LDA) at low temperatures, the desired diastereoselectivity can be achieved. youtube.com

Chemo- and Regioselective Formation of Dione (B5365651) Moieties

The introduction of two ketone functionalities at specific positions (C-3 and C-10) in a long aliphatic chain requires high chemo- and regioselectivity to avoid oxidation at other positions.

Selective Oxidation Reactions for Ketone Introduction at C-3 and C-10

The selective oxidation of secondary alcohols is a common method for introducing ketone functionalities. ucsb.edu A synthetic strategy could involve the preparation of a diol precursor with hydroxyl groups at the C-3 and C-10 positions. Subsequent oxidation using reagents like chromic acid (CrO₃) or pyridinium (B92312) chlorochromate (PCC) would yield the desired dione. However, achieving selective oxidation in the presence of the terminal alkene requires careful selection of the oxidizing agent.

Modern methods for the selective oxidative cleavage of C-C bonds can also be considered. For example, the oxidation of α,β-epoxy ketones can lead to the formation of carbonyl compounds through C-C bond cleavage. nih.gov While not a direct route to the target dione, this highlights the diverse reactivity that can be harnessed. The Baeyer-Villiger oxidation, which converts ketones to esters, is another powerful transformation in the synthetic chemist's toolbox, although its direct application here might be less obvious. libretexts.org

A patent describing the oxidation of 14-methylbicyclo[10.3.0]pentadec-1(12)-ene with hydrogen peroxide in formic acid to produce 3-methylcyclopentadecane-1,5-dione (B12654795) showcases a method for introducing two ketone functionalities into a large ring system. google.com While the starting material is different, the principle of using specific oxidizing conditions to generate a dione is highly relevant.

| Oxidizing Agent/Method | Substrate | Product | Selectivity |

| Chromic Acid (CrO₃), PCC | Secondary Alcohols | Ketones | Oxidizes primary and secondary alcohols. ucsb.edu |

| Hydrogen Peroxide/Formic Acid | Bicyclic Alkene | Dione | Oxidative cleavage of a double bond to form two carbonyls. google.com |

| Ozonolysis (O₃) | Alkenes | Aldehydes/Ketones | Cleaves double bonds to form carbonyl compounds. |

| Baeyer-Villiger Oxidation (mCPBA) | Ketones | Esters | Inserts an oxygen atom adjacent to a carbonyl group. libretexts.org |

Protecting Group Strategies for Differential Reactivity

In a molecule with multiple reactive sites, such as the two forming ketones and the terminal alkene, protecting groups are essential to ensure that reactions occur only at the desired locations. organic-chemistry.orgyoutube.com For example, if the two ketone groups are introduced sequentially, one might be temporarily masked as a ketal or acetal (B89532) while the other is being formed. researchgate.net

The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal. numberanalytics.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is particularly powerful in complex syntheses. numberanalytics.comorganic-chemistry.org For instance, a silyl (B83357) ether protecting a hydroxyl group can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether can be cleaved by hydrogenolysis. This allows for the selective deprotection and subsequent reaction of specific functional groups. numberanalytics.comuniversiteitleiden.nl The subtle differences in reactivity caused by steric effects can also be exploited for the selective protection of one functional group over another. researchgate.netuniversiteitleiden.nl

Mechanistic Organic Chemistry Studies Pertaining to 14 Methylpentadec 1 Ene 3,10 Dione

Elucidation of Reaction Mechanisms Involved in the Formation of 14-Methylpentadec-1-ene-3,10-dione

The synthesis of a complex molecule like this compound would likely involve a multi-step sequence. Key reactions that could be employed include aldol (B89426) condensations, Claisen condensations, and various carbon-carbon bond-forming strategies. The elucidation of the precise mechanism for its formation would require detailed investigation of each step.

A plausible synthetic disconnection suggests that the α,β-unsaturated ketone moiety could be formed via an aldol condensation. For instance, the reaction between a suitable enolate and an aldehyde would proceed through a tetrahedral intermediate, followed by dehydration to yield the conjugated system. The mechanism involves the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule. Subsequent protonation and elimination of a water molecule result in the final product.

Another key transformation would be the introduction of the second ketone and the long alkyl chain. This could be achieved through various methods, including acylation reactions or conjugate additions to an appropriate α,β-unsaturated precursor. Each of these potential reactions has a well-studied mechanism involving distinct intermediates and transition states.

Kinetic and Thermodynamic Investigations of Key Synthetic Transformations

The efficiency and outcome of the synthesis of this compound are governed by the kinetics and thermodynamics of the involved reactions.

Kinetic Control vs. Thermodynamic Control:

In many organic reactions, including aldol additions, the product distribution can be influenced by temperature. masterorganicchemistry.com At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). masterorganicchemistry.com In the context of an aldol reaction, this might lead to the formation of a specific, less stable stereoisomer.

Conversely, at higher temperatures, the reaction can become reversible, leading to thermodynamic control. masterorganicchemistry.com Under these conditions, the most stable product will predominate in the equilibrium mixture. masterorganicchemistry.com For a reaction like the intramolecular aldol condensation, the thermodynamically favored product is often the one with the more substituted (and thus more stable) double bond.

Data from Analogous Systems:

While specific kinetic and thermodynamic data for the synthesis of this compound are not available, studies on similar reactions provide valuable insights. For example, kinetic studies on the one-step synthesis of methyl acrylate (B77674) via an aldol condensation have been performed, and the activation energies for each step of the proposed mechanism were determined. researchgate.net Such data, though from a different system, highlight the type of quantitative analysis required to understand and optimize the synthesis of complex molecules.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Key Synthetic Step (e.g., Aldol Condensation)

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | 50-80 kJ/mol | Determines the reaction rate. A lower Ea leads to a faster reaction. |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | Indicates whether the reaction is exothermic or endothermic. A negative value signifies an exothermic reaction, which is generally favorable. |

| Gibbs Free Energy (ΔG) | < 0 | Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process. |

| Equilibrium Constant (Keq) | > 1 | Indicates the position of equilibrium. A value greater than 1 suggests that the products are favored at equilibrium. |

Understanding Factors Influencing Stereoselectivity and Regioselectivity in Synthesis

The synthesis of a molecule with multiple functional groups and a stereocenter, such as this compound, presents significant challenges in controlling stereoselectivity and regioselectivity.

Stereoselectivity: The chiral center at C-14 means that its synthesis can lead to a mixture of enantiomers or diastereomers. Achieving high stereoselectivity often requires the use of chiral auxiliaries, chiral catalysts, or stereoselective reagents. The relative orientation of substituents in the transition state determines the stereochemical outcome. For instance, in an aldol reaction, the geometry of the enolate (E or Z) can influence the relative stereochemistry of the newly formed stereocenters.

Regioselectivity: In molecules with multiple reactive sites, regioselectivity refers to the preference for reaction at one site over another. For example, in the formation of the α,β-unsaturated ketone, the dehydration of the aldol adduct could potentially lead to different constitutional isomers if multiple α-protons are available for elimination. The choice of base and reaction conditions can often be used to control this outcome. Similarly, if a di-ketone is subjected to a reaction like an intramolecular aldol condensation, the regioselectivity will determine the size of the resulting ring.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity.

Acid and Base Catalysis: Many of the key reactions for synthesizing a molecule like this compound, such as aldol and Claisen condensations, are traditionally catalyzed by acids or bases. These catalysts function by activating either the electrophile or the nucleophile. For example, a base will deprotonate the α-carbon to form the nucleophilic enolate, while an acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Metal-Based Catalysts: A wide range of metal-based catalysts can be employed to promote specific transformations with high efficiency and selectivity. For instance, zinc oxide has been used as a catalyst for vapor-phase intramolecular aldol condensations. researchgate.net Transition metal complexes are also widely used in cross-coupling reactions, which could be a viable strategy for constructing the carbon skeleton of this compound.

Organocatalysis: In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, for example, can catalyze aldol reactions enantioselectively by forming chiral enamines or iminium ions as intermediates. This approach could be highly valuable in controlling the stereochemistry at C-14.

Table 2: Potential Catalysts for Key Synthetic Transformations

| Reaction Type | Catalyst Type | Example | Role of Catalyst |

| Aldol Condensation | Base | Sodium Hydroxide | Generates the nucleophilic enolate. |

| Aldol Condensation | Organocatalyst | Proline | Forms a chiral enamine intermediate, leading to enantioselective addition. |

| Cross-Coupling | Transition Metal | Palladium(0) complexes | Catalyzes the formation of carbon-carbon bonds. |

| Intramolecular Aldol | Metal Oxide | Zinc Oxide | Facilitates cyclization in the vapor phase. researchgate.net |

Theoretical and Computational Chemistry Approaches Applied to 14 Methylpentadec 1 Ene 3,10 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and inherent reactivity of a molecule. For a compound like 14-Methylpentadec-1-ene-3,10-dione, DFT calculations would be employed to determine its optimized three-dimensional geometry, representing the lowest energy arrangement of its atoms.

From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.gov For this compound, the α,β-unsaturated ketone moiety would be a primary focus, as its electronic nature dictates its susceptibility to nucleophilic or electrophilic attack. For instance, studies on raspberry ketone, which also contains a carbonyl group, used DFT to reveal a HOMO-LUMO gap of approximately 7.8 eV, suggesting moderate chemical reactivity. nih.gov Similar calculations would pinpoint the most likely sites for reaction on this compound.

The selection of the appropriate functional and basis set is crucial for the accuracy of DFT calculations. researchgate.net A comparative analysis using various functionals such as B3LYP, M06-2X, or TPSS, combined with a basis set like def2-TZVP, would be standard practice to ensure the reliability of the predicted properties. nih.gov

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

This table illustrates the type of data that would be generated from DFT calculations on the target molecule, with example values based on published data for similar ketones. nih.govresearchgate.net

| Property | Hypothetical Value | Significance |

| Optimized Ground State Energy | -815.45 Hartree | Provides a baseline for calculating thermodynamic properties. |

| HOMO Energy | -6.95 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.85 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.10 eV | Predicts chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability Studies

Due to its long aliphatic chain and multiple single bonds, this compound possesses significant conformational flexibility. Molecular Modeling and Molecular Dynamics (MD) simulations are the primary computational tools used to explore this flexibility.

Conformational analysis would begin by systematically rotating the rotatable bonds to identify low-energy conformers. Following this, MD simulations would be performed to study the dynamic behavior of the molecule over time, typically on the nanosecond scale. mdpi.com These simulations model the movements of every atom based on a classical mechanical force field, such as the General Amber Force Field (GAFF), which is well-suited for organic molecules. mdpi.com

By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can understand how its environment influences its shape and stability. The simulation would reveal the most populated conformations and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or reactants. The simulations provide macroscopic properties like density and dielectric constants, which can be compared with experimental values if available. mdpi.com

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

This table outlines typical settings and potential outputs for an MD simulation, based on standard practices for aliphatic ketones. mdpi.com

| Parameter | Example Setting / Result | Purpose |

| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| System Size | 1 molecule in a box of ~2000 water molecules | Creates a realistic solvated system. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Temperature | 298 K (25 °C) | Simulates standard ambient conditions. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Key Output | Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure over time. |

| Key Output | Radial Distribution Functions (RDFs) | Describes the probability of finding solvent molecules around specific atoms. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict spectroscopic data, which is invaluable for confirming a molecule's identity and elucidating its structure. nih.gov For this compound, predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

NMR chemical shifts (¹H and ¹³C) can be calculated using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The process involves first optimizing the molecule's geometry and then performing the NMR calculation on that structure. The predicted chemical shifts can be compared to experimental spectra to confirm assignments or to distinguish between different isomers. nih.govnih.gov Given the complexity of this compound, with its numerous non-equivalent protons and carbons, computational prediction would be a vital aid in spectral interpretation. researchgate.netchemrxiv.org

Similarly, IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.net This allows for the theoretical identification of characteristic absorption bands, such as the C=O stretching frequencies for the two distinct ketone groups and the C=C stretching of the ene moiety. The computed frequencies can help in assigning peaks in an experimental IR spectrum. researchgate.net

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

This table presents plausible NMR chemical shifts that would be predicted computationally, based on known ranges for similar functional groups.

| Atom(s) | Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| H on C1 (vinyl) | ¹H | 5.0 - 5.2 | Protons on a terminal double bond. |

| H on C2 (vinyl) | ¹H | 5.8 - 6.4 | Vinyl proton adjacent to a carbonyl group. |

| H on C4 | ¹H | 2.5 - 2.8 | Protons alpha to a ketone. |

| H on C11 | ¹H | 2.3 - 2.6 | Protons alpha to a ketone. |

| C3 (carbonyl) | ¹³C | 195 - 205 | Carbonyl carbon of an α,β-unsaturated ketone. |

| C10 (carbonyl) | ¹³C | 205 - 215 | Carbonyl carbon of an aliphatic ketone. |

| C1 (vinyl) | ¹³C | 125 - 135 | Terminal vinyl carbon. |

| C2 (vinyl) | ¹³C | 135 - 145 | Vinyl carbon adjacent to a carbonyl group. |

In Silico Approaches for Investigating Molecular Interactions and Reactivity Profiles (e.g., for derivatives in the context of structure-activity relationships)

In silico methods are instrumental in medicinal chemistry and materials science for predicting how a molecule or its derivatives will behave. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to correlate a molecule's structural properties with its biological activity or other properties. mdpi.comresearchgate.net

To build a QSAR model for derivatives of this compound, one would first create a library of related compounds by modifying the parent structure. For each derivative, a set of molecular descriptors would be calculated. These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties, such as its size, shape, polarity, and electronic features (e.g., polar surface area, molecular weight, dipole moment). mdpi.com

If experimental data on the biological activity of these derivatives were available, a mathematical model could be built using statistical methods like multiple linear regression (MLR) to establish a relationship between the descriptors and the activity. nih.govnih.gov The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced properties and reducing the need for extensive experimental screening. researchgate.netresearchgate.net

Table 4: Example of a Hypothetical QSAR Model for Derivatives of this compound

This table illustrates how a QSAR model might be presented, linking molecular descriptors to a hypothetical biological activity (e.g., inhibitory activity). mdpi.com

| Derivative | LogP (Lipophilicity) | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted Activity (pIC₅₀) |

| Compound A | 5.1 | 45.2 | 266.43 | 5.2 |

| Compound B | 5.5 | 45.2 | 280.46 | 5.5 |

| Compound C | 4.8 | 65.5 | 282.43 | 6.1 |

| Compound D | 5.2 | 65.5 | 296.46 | 6.4 |

| QSAR Equation: | \multicolumn{4}{l | }{pIC₅₀ = 0.5LogP + 0.03PSA - 0.01*MW + C} |

Advanced Research Applications and Future Directions in Organic Chemistry

Role as a Key Intermediate in the Synthesis of More Complex Organic Molecules

The strategic placement of functional groups in 14-Methylpentadec-1-ene-3,10-dione makes it a valuable precursor for the synthesis of more intricate molecular architectures. The terminal alkene provides a handle for a variety of transformations, including epoxidation, dihydroxylation, and metathesis reactions, while the two ketone groups offer sites for nucleophilic additions, reductions, and carbon-carbon bond-forming reactions.

For instance, the dione (B5365651) functionality is a common feature in precursors for macrocyclic compounds, which are of great interest in fragrance chemistry and as pharmaceutical scaffolds. While often starting from cyclic diones, the principles of intramolecular reactions can be applied to acyclic precursors like this compound to forge large ring systems. A patent for the preparation of 14-methyl-16-oxabicyclo[10.3.1]pentadecenes from 3-methyl-1,5-cyclopentadecanedione highlights the utility of diones in synthesizing complex bicyclic systems. wipo.int This suggests that with appropriate synthetic design, this compound could serve as a starting material for novel macrocyclic and bicyclic structures.

Furthermore, the long aliphatic chain is a common motif in many natural products with interesting biological activities. The synthesis of such molecules often relies on the strategic assembly of smaller, functionalized building blocks. This compound could serve as a C16 building block, where the ketone and alkene functionalities can be selectively manipulated to introduce further complexity and chirality.

Development of Novel Synthetic Methodologies Inspired by the Compound's Unique Architecture

The presence of multiple, spaced functional groups in this compound can inspire the development of new synthetic methodologies. The distance between the two ketone groups and the terminal alkene presents challenges and opportunities for regioselective and chemoselective transformations.

Research into the synthesis of long-chain 1,2-dioxo compounds from mono-unsaturated fatty acid esters demonstrates a synthetic strategy that could be adapted for the synthesis of 1,10-diones. nih.gov The oxidation of a di-unsaturated precursor could potentially lead to the formation of the dione functionality present in this compound.

Moreover, the development of catalytic systems that can selectively act on one of the ketone groups in the presence of the other and the alkene would be a significant advancement. Such methodologies could involve the use of sterically hindered catalysts or protecting group strategies that differentiate between the two carbonyl environments. The successful difunctionalization of electron-deficient alkenes with long carbon chains using photoredox and copper dual catalysis points towards the potential for developing novel methods to functionalize the terminal alkene of this compound in the presence of the dione moieties. acs.orgacs.org

Exploration of Structure-Activity Relationships for Chemically Related Bioactive Compounds

While the bioactivity of this compound itself is not reported, its structural motifs are present in various bioactive molecules. The long, methyl-branched aliphatic chain is a feature of many lipids with important biological roles. For example, long-chain fatty acids have been investigated for their inhibitory effects on enzymes like DNA topoisomerase. Understanding the structure-activity relationships of these related compounds can provide insights into the potential bioactivity of this compound and guide the design of new bioactive agents.

The inhibitory activity of certain compounds on topoisomerases is a key mechanism for some anticancer drugs. The structural features of these inhibitors, such as the length of an aliphatic chain or the presence of specific functional groups, are crucial for their interaction with the enzyme. For instance, curcumin (B1669340), a natural product containing a heptan-1,6-diene-3,5-dione moiety, exhibits a wide range of biological activities, including anti-inflammatory and antioxidant properties. mdpi.com Although structurally different, the presence of a dione system in both curcumin and this compound suggests that this functionality can be a part of a pharmacophore.

Further research could involve the synthesis of analogues of this compound with variations in the position of the methyl group, the ketones, and the double bond to probe the structure-activity relationships for potential topoisomerase I inhibition or other biological targets.

Potential in Advanced Materials Science and Chemical Technologies

The long aliphatic chain and the presence of two reactive ketone groups make this compound a potential monomer or building block for the creation of novel polymers and functional materials. Long-chain aliphatic segments are known to impart flexibility and hydrophobicity to polymers.

The dione functionality can be utilized in polymerization reactions, for example, through condensation with diamines to form polyamides or with diols to form polyketals. These polymers could have specialized properties depending on the co-monomers used. The incorporation of long-chain monomers can influence the physical properties of the resulting polymers, such as their crystallinity and mechanical strength. For instance, the introduction of semi-fluoroalkyl side chains in conjugated polymers has been shown to induce a high degree of order and enhance electron mobility, suggesting that the long methyl-pentadecenyl chain of our subject compound could be functionalized to create polymers with interesting electronic properties. researchgate.net

Furthermore, the alkene group can be used for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking the polymer chains to create thermosets with enhanced thermal and mechanical stability. The use of long-chain phospholipids (B1166683) and non-ionic surfactants in creating stable bicelles for drug delivery also points to the potential of amphiphilic derivatives of this compound in formulation science. mdpi.com

Green Chemistry and Sustainable Synthesis Approaches for Long-Chain Aliphatic Compounds

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. For a molecule like this compound, this involves exploring the use of renewable feedstocks, reducing waste, and employing catalytic methods.

Long-chain aliphatic compounds are often derived from natural fats and oils, which are renewable resources. Developing synthetic routes that start from such bio-based materials would be a key aspect of a green synthesis of this compound. For example, oleic acid, a common fatty acid, could be a potential precursor.

The use of catalytic methods, such as the photoredox and copper dual catalysis mentioned earlier, aligns with the principles of green chemistry by enabling reactions under mild conditions and with high efficiency. acs.orgacs.org Future research could focus on developing one-pot or tandem reactions to synthesize this compound and its derivatives, minimizing the need for purification steps and reducing solvent usage. The formal α-nucleophilic addition to electron-deficient alkenes is an example of creating complex molecules efficiently. acs.orgacs.org

The exploration of enzymatic catalysis could also offer a green and highly selective route to functionalize the molecule. For instance, lipases could be used for selective esterification or transesterification if the ketone groups were first reduced to alcohols.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 14-Methylpentadec-1-ene-3,10-dione in laboratory settings?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to construct the alkene moiety. Protect the ketone groups using tert-butyldimethylsilyl (TBDMS) ethers during synthesis to prevent undesired side reactions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC or HPLC (>98% by area normalization) .

Q. How should researchers safely handle and store this compound in the lab?

- Guidelines : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the alkene and ketone groups. Use fume hoods for handling, and avoid contact with strong acids/bases. While the compound is not classified as hazardous per SDS analogs, follow general protocols for non-polar organics (e.g., spill containment with vermiculite) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Approach :

- NMR : Assign - and -NMR peaks using DEPT-135 and COSY for alkene protons (δ 5.0–6.0 ppm) and ketones (δ 200–220 ppm).

- IR : Confirm ketone C=O stretches (~1700–1750 cm) and alkene C-H bends (~960 cm).

- MS : Use high-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during the compound’s degradation studies?

- Analysis : Perform controlled stability tests under varying pH, temperature, and light exposure. Use LC-MS to track degradation products (e.g., epoxides or hydroxylated derivatives). Apply Arrhenius equation modeling to predict shelf-life and identify dominant degradation pathways. Reconcile discrepancies by repeating experiments with deuterated solvents to rule out solvent effects .

Q. What mechanistic insights are needed to optimize the stereoselective synthesis of the alkene group?

- Strategy : Employ density functional theory (DFT) calculations to model transition states and predict regioselectivity. Validate with -NOESY NMR to confirm stereochemistry. Compare catalytic systems (e.g., Pd(OAc) vs. Grubbs catalyst) to minimize byproducts .

Q. How can conflicting NMR data for carbonyl environments be addressed?

- Resolution : Use -DEPT to differentiate ketones from esters or aldehydes. Cross-reference with - HSQC/HMBC correlations. If ambiguity persists, synthesize a crystalline derivative (e.g., oxime) for X-ray diffraction to unambiguously assign positions .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets?

- Design :

- In vitro : Use surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., kinases). Include negative controls (e.g., scrambled peptides) and triplicate runs.

- In silico : Perform molecular docking (AutoDock Vina) with homology-modeled protein structures. Validate with alanine-scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.